molecular formula C10H15IO4Si B14515770 [(4-Iodophenoxy)methyl](trimethoxy)silane CAS No. 62589-64-4

[(4-Iodophenoxy)methyl](trimethoxy)silane

Katalognummer: B14515770
CAS-Nummer: 62589-64-4
Molekulargewicht: 354.21 g/mol
InChI-Schlüssel: YIJRJZHJNQBYJU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Iodophenoxy)methylsilane is an organosilicon compound with the molecular formula C10H15IO4Si . This compound is characterized by the presence of an iodophenoxy group attached to a silicon atom through a methylene bridge, with three methoxy groups also bonded to the silicon. It is used in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(4-Iodophenoxy)methylsilane can be synthesized through the reaction of 4-iodophenol with chloromethyltrimethoxysilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the iodophenoxy group .

Industrial Production Methods

In an industrial setting, the synthesis of (4-Iodophenoxy)methylsilane can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Iodophenoxy)methylsilane undergoes various types of chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the iodophenoxy group.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water and a catalyst such as hydrochloric acid or sodium hydroxide.

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

    Hydrolysis: Silanols and siloxanes.

    Substitution: Various substituted phenoxy derivatives.

    Oxidation and Reduction: Iodophenol derivatives with altered oxidation states.

Wissenschaftliche Forschungsanwendungen

(4-Iodophenoxy)methylsilane has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of (4-Iodophenoxy)methylsilane involves the formation of siloxane bonds through hydrolysis and condensation reactions. The iodophenoxy group can also interact with various molecular targets, depending on the specific application. For example, in drug delivery systems, the compound can facilitate the attachment of therapeutic agents to silicon-based carriers, enhancing their stability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-Iodophenoxy)methylsilane is unique due to the presence of the iodophenoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific functionalization and bonding characteristics.

Eigenschaften

CAS-Nummer

62589-64-4

Molekularformel

C10H15IO4Si

Molekulargewicht

354.21 g/mol

IUPAC-Name

(4-iodophenoxy)methyl-trimethoxysilane

InChI

InChI=1S/C10H15IO4Si/c1-12-16(13-2,14-3)8-15-10-6-4-9(11)5-7-10/h4-7H,8H2,1-3H3

InChI-Schlüssel

YIJRJZHJNQBYJU-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](COC1=CC=C(C=C1)I)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.